molecular formula C26H46N2O B077966 N-[4-(Dimethylamino)phenyl]stearamide CAS No. 13279-06-6

N-[4-(Dimethylamino)phenyl]stearamide

Cat. No.: B077966
CAS No.: 13279-06-6
M. Wt: 402.7 g/mol
InChI Key: OOJMUMUFHMMPJC-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]stearamide: is an organic compound with the molecular formula C26H46N2O and a molecular weight of 402.656 g/mol . It is known for its unique structure, which combines a stearic acid moiety with a dimethylamino-substituted phenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-[4-(Dimethylamino)phenyl]stearamide can be synthesized through the reaction of N,N-Dimethyl-1,4-phenylenediamine with stearic acid . The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[4-(Dimethylamino)phenyl]stearamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted amides.

Scientific Research Applications

N-[4-(Dimethylamino)phenyl]stearamide has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a reagent in organic synthesis to create novel compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry:

  • Utilized in the formulation of specialty chemicals and materials.
  • Applied in the development of surfactants and emulsifiers.

Mechanism of Action

The mechanism by which N-[4-(Dimethylamino)phenyl]stearamide exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific targets. The stearic acid moiety contributes to the compound’s hydrophobic properties, affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison: N-[4-(Dimethylamino)phenyl]stearamide is unique due to its specific combination of a dimethylamino-substituted phenyl group and a stearic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activities, highlighting its uniqueness in scientific studies.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(2)3/h20-23H,4-19H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJMUMUFHMMPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157799
Record name N-(4-(Dimethylamino)phenyl)stearamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13279-06-6
Record name N-[4-(Dimethylamino)phenyl]octadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13279-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-(Dimethylamino)phenyl)stearamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013279066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(Dimethylamino)phenyl)stearamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(dimethylamino)phenyl]stearamide
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